molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B3180376
CAS No.: 1569514-98-2
M. Wt: 232.46 g/mol
InChI Key: HSMNZAAANMEUSY-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1569514-98-2) is a versatile and high-value chemical building block in medicinal chemistry and materials science. With a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents and functional organic materials . In pharmaceutical research, the pyrrolo[2,3-b]pyrazine core is a privileged scaffold in the design of potent and selective kinase inhibitors . Specifically, this bromo- and chloro-functionalized derivative is an ideal precursor for structure-activity relationship (SAR) exploration via cross-coupling reactions, enabling the rapid generation of diverse compound libraries . Its application has been demonstrated in the discovery of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives that act as highly potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, a promising target in cancer therapy . The compound's utility extends beyond drug discovery. It is also a key starting material in synthesizing advanced organic materials, such as pyrrolopyrazine-based push-pull chromophores used in the development of fluorescent sensors . These sensors exhibit properties like pH and polarity-induced color switching, making them useful for various detection and imaging applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety measures. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMNZAAANMEUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(C(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Chloro 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives

Regioselective Functionalization Strategies of Dihalo-Pyrrolopyrazines

The distinct reactivity of the bromine and chlorine substituents on the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine core allows for highly regioselective functionalization. rsc.org The choice of reaction conditions—specifically, the use or absence of a metal catalyst—dictates the position of nucleophilic substitution, enabling the targeted synthesis of either 2-amino or 3-amino-pyrrolopyrazine derivatives. rsc.org

Metal-Free Amination Protocols for 3-Amino-Pyrrolopyrazine Derivatives

Under metal-free conditions, the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines proceeds with high regioselectivity, exclusively yielding 3-amino-pyrrolopyrazine derivatives. rsc.org This selectivity is attributed to the differential reactivity of the halogen atoms, where the chlorine at the 3-position is preferentially displaced by the amine nucleophile in the absence of a metal catalyst.

The use of microwave irradiation significantly enhances the efficiency of the metal-free amination process. rsc.org This method provides a rapid and effective route to a variety of 3-amino-pyrrolopyrazine derivatives in good to excellent yields. The reaction is typically carried out with a range of primary and secondary amines.

Table 1: Microwave-Assisted Metal-Free Amination of 2-bromo-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

AmineProductYield (%)
Morpholine2-bromo-3-(morpholin-4-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine96
Piperidine2-bromo-3-(piperidin-1-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine94
Pyrrolidine2-bromo-3-(pyrrolidin-1-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine92
AnilineN-phenyl-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-3-amine85
4-MethylanilineN-(p-tolyl)-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-3-amine88
4-MethoxyanilineN-(4-methoxyphenyl)-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-3-amine90
BenzylamineN-benzyl-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-3-amine82
PropylamineN-propyl-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-3-amine75
CyclohexylamineN-cyclohexyl-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-3-amine78

Data sourced from studies on the regioselective synthesis of pyrrolopyrazine derivatives.

Metal-Catalyzed Buchwald Cross-Coupling for 2-Amino-Pyrrolopyrazine Derivatives

In contrast to metal-free methods, the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines results in the exclusive formation of 2-amino-pyrrolopyrazine derivatives. rsc.org This palladium-catalyzed cross-coupling reaction selectively activates the carbon-bromine bond at the 2-position, facilitating amination at this site while leaving the chloro substituent at the 3-position intact. rsc.org

Table 2: Buchwald-Hartwig Amination of 2-bromo-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

AmineProductYield (%)
Morpholine3-chloro-2-(morpholin-4-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine92
Piperidine3-chloro-2-(piperidin-1-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine90
Pyrrolidine3-chloro-2-(pyrrolidin-1-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine88
AnilineN-phenyl-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine80
4-MethylanilineN-(p-tolyl)-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine85
4-MethoxyanilineN-(4-methoxyphenyl)-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine87
BenzylamineN-benzyl-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine78
PropylamineN-propyl-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine70
CyclohexylamineN-cyclohexyl-3-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine75

Data sourced from studies on the regioselective synthesis of pyrrolopyrazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for the further functionalization of the pyrrolopyrazine scaffold, enabling the formation of carbon-carbon bonds and the construction of more complex fused heterocyclic systems.

Sonogashira Coupling for the Construction of Dihydrodipyrrolo[2,3-b]pyrazine Scaffolds

The Sonogashira coupling reaction is effectively employed to convert 2-amino- and 3-amino-pyrrolopyrazine scaffolds into the corresponding 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives, respectively. rsc.org This reaction involves the palladium-catalyzed coupling of a terminal alkyne with the halogenated pyrrolopyrazine, followed by an intramolecular cyclization to form the second pyrrole (B145914) ring. This methodology is crucial for creating extended π-conjugated systems with potential applications in organic electronics. rsc.org

Suzuki and Stille Coupling Conditions for Diverse Functionalization

Negishi Coupling Methodologies

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide. wikipedia.org This methodology is particularly valuable for the functionalization of heterocyclic systems due to its high functional group tolerance and the relatively high reactivity of organozinc reagents. wikipedia.orgorganicreactions.org

In the context of this compound, the Negishi coupling offers a strategic approach for the selective introduction of various substituents at the C2 position. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a key consideration in designing selective cross-coupling strategies. Generally, the carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, allowing for selective functionalization at the C2 position while leaving the C3-chloro substituent intact for subsequent transformations. rsc.org

The general catalytic cycle for the Negishi coupling involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. wikipedia.org

A variety of organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides, can be employed in the Negishi coupling with this compound to afford a diverse range of 2-substituted derivatives. The choice of palladium catalyst and ligands is crucial for the success of the reaction, with phosphine (B1218219) ligands often being employed to stabilize the palladium center and modulate its reactivity. organic-chemistry.org The reaction conditions, such as solvent, temperature, and the presence of additives, must be carefully optimized to achieve high yields and selectivity. organic-chemistry.org

Table 1: Hypothetical Negishi Coupling Reactions of this compound

EntryOrganozinc Reagent (R-ZnX)Palladium CatalystLigandProduct (2-R-3-chloro-5H-pyrrolo[2,3-b]pyrazine)
1Phenylzinc chloridePd(PPh₃)₄Triphenylphosphine3-chloro-2-phenyl-5H-pyrrolo[2,3-b]pyrazine
2Methylzinc bromidePdCl₂(dppf)dppf3-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine
3Thienylzinc chloridePd₂(dba)₃XPhos3-chloro-2-(thien-2-yl)-5H-pyrrolo[2,3-b]pyrazine

This table presents hypothetical examples based on general principles of Negishi coupling reactions.

Annulation Sequences for Expanded Fused Systems (e.g., Pyrrolo[3,2-e]thieno[2,3-b]pyrazine Derivatives)

The synthesis of expanded fused heterocyclic systems, such as pyrrolo[3,2-e]thieno[2,3-b]pyrazine derivatives, from this compound requires a multi-step annulation strategy. This process involves the sequential introduction of functionalities that can undergo intramolecular cyclization to form the thiophene ring.

A plausible synthetic route could commence with the selective functionalization of the this compound core. For instance, a Sonogashira cross-coupling reaction at the more reactive C2-bromo position with a protected acetylene derivative could introduce a key building block for the subsequent thiophene ring formation. mdpi.com Following the introduction of the alkyne, the chloro group at the C3 position can be substituted with a sulfur nucleophile, such as sodium sulfide. researchgate.net This would be followed by deprotection of the acetylene and an intramolecular cyclization to construct the fused thiophene ring.

Alternatively, a strategy involving the introduction of a thiophene precursor at the C2 and C3 positions of the pyrrolopyrazine core could be envisioned. This might involve a double cross-coupling reaction or a sequential substitution and coupling approach. Once the necessary thiophene precursors are in place, an intramolecular cyclization, potentially acid-catalyzed or metal-mediated, would lead to the formation of the desired tricyclic system. researchgate.net

The development of such annulation sequences is a sophisticated area of organic synthesis that allows for the construction of complex polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. nih.gov

Improved Synthetic Protocols and Process Optimization

The development of robust and efficient synthetic protocols is crucial for the practical application of this compound, particularly in the context of active pharmaceutical ingredient (API) synthesis where yield, purity, and scalability are of paramount importance. gd3services.com

Utilization of Mild Alkali Reagents in Key Steps (e.g., Sodium tert-butoxide)

In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of base is critical. Mild alkali reagents like sodium tert-butoxide are frequently employed. nih.gov Sodium tert-butoxide is a strong, non-nucleophilic base that can facilitate the deprotonation of the amine in the catalytic cycle without competing as a nucleophile. acsgcipr.org Its use can lead to cleaner reactions and higher yields by minimizing side reactions. In the context of synthesizing derivatives of this compound, employing sodium tert-butoxide in amination reactions at either the C2 or C3 position (after suitable activation) could be advantageous.

The use of potassium tert-butoxide (KOtBu) has also been noted in novel C-H silylation reactions of heterocycles, acting as a catalyst itself and promoting the reaction without the need for a transition metal. pharmtech.com This highlights the evolving role of such bases beyond simple proton abstraction.

Strategies for Enhanced Product Yield and Purity

Optimizing a synthetic route to maximize product yield and purity involves a multifaceted approach. Key strategies include:

Reaction Condition Optimization: Systematic screening of solvents, temperatures, reaction times, and catalyst/ligand combinations can significantly impact the outcome of a reaction. pharmtech.com

Minimizing Side Reactions: Careful control of stoichiometry and the use of highly selective catalysts can reduce the formation of unwanted byproducts.

Purification Techniques: The development of effective purification methods, such as chromatography and recrystallization, is essential for obtaining high-purity materials. In an industrial setting, minimizing the need for chromatographic purification is often a primary goal. gd3services.com

Protecting Group Strategy: The judicious use of protecting groups can prevent unwanted reactions at sensitive functional groups and direct the reactivity to the desired site.

Considerations for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process. pharmafeatures.com Key considerations include:

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential to prevent accidents.

Cost of Goods (CoG): The cost of raw materials, solvents, catalysts, and energy must be minimized to ensure the economic viability of the process.

Process Robustness and Reproducibility: The synthetic process must be reliable and consistently produce the final product with the required quality attributes.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams should be implemented.

Regulatory Compliance: The synthesis of active pharmaceutical ingredients must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP).

The development of continuous flow manufacturing processes is an increasingly important strategy in the pharmaceutical industry to address many of these challenges, offering improved safety, efficiency, and consistency.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 3 Chloro 5h Pyrrolo 2,3 B Pyrazine

Selective Reactivity of Halogen Substituents (Bromine vs. Chlorine)

The presence of both bromine and chlorine atoms on the pyrazine (B50134) ring of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine allows for selective functionalization. The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the primary determinant of this selectivity. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, the C-Br bond is significantly more reactive than the C-Cl bond. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. This differential reactivity allows for the selective substitution of the bromine atom, leaving the chlorine atom intact for subsequent transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the halogens is more dependent on the electronic nature of the ring and the position of the substituent. While chlorine is more electronegative than bromine, the C-Cl bond is stronger. However, the leaving group ability in SNAr reactions is a complex interplay of factors. In many heterocyclic systems, the chlorine at a position activated by electron-withdrawing groups can be more susceptible to nucleophilic attack than bromine. For instance, in related dihalopyridine compounds, the choice of catalytic system and reaction conditions can dictate which halogen is substituted, demonstrating that selectivity is tunable. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine ring in the pyrrolo[2,3-b]pyrazine system is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of two halogen atoms further activates the ring towards nucleophilic attack. Nucleophiles such as amines, alkoxides, and thiols can displace the halogen atoms.

In the case of this compound, SNAr reactions can proceed at either the C-2 or C-3 position. The regioselectivity of the attack is influenced by both the nature of the nucleophile and the reaction conditions. For the related compound 2-bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine, it has been noted that amination and alkoxy substitution can occur via an SNAr pathway, preferentially at the C-2 position. This suggests that the C-2 position, bearing the bromine atom, is more activated towards nucleophilic attack in this particular scaffold. The reaction mechanism involves the attack of the nucleophile to form a Meisenheimer complex, followed by the departure of the halide leaving group to restore aromaticity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound core is a more complex issue. The pyrazine ring is strongly deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. Conversely, the fused pyrrole (B145914) ring is electron-rich and generally reactive towards electrophiles. However, the presence of two deactivating halogen substituents on the pyrazine portion of the molecule also influences the reactivity of the pyrrole ring.

For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic substitution, such as bromination, occurs regioselectively on the five-membered imidazole (B134444) ring at the C-3 position. stackexchange.com This is because the intermediate formed by attack at C-3 is more stable, as it maintains the aromaticity of the six-membered ring. stackexchange.com By analogy, any potential electrophilic substitution on the this compound scaffold would be expected to occur on the pyrrole ring. However, the strong deactivating effect of the dihalogenated pyrazine ring makes such reactions challenging, often requiring harsh conditions.

Derivatization Pathways and Scaffold Modification

The differential reactivity of the functional groups on the this compound core allows for a variety of derivatization strategies, making it a valuable building block for creating libraries of complex molecules.

The nitrogen atom of the pyrrole ring (N-5) in this compound can be readily protected to prevent unwanted side reactions and to modulate the electronic properties of the ring system. A common protecting group employed for this purpose is the tosyl (p-toluenesulfonyl) group. wikipedia.org The synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is typically achieved by reacting the parent compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov This protection step is crucial for many subsequent transformations, particularly metal-catalyzed cross-coupling reactions, as it can improve solubility and stabilize the molecule.

Table 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

ReactantReagentProduct
2-bromo-5H-pyrrolo[2,3-b]pyrazinep-toluenesulfonyl chloride (TsCl), Base2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Data derived from multiple sources discussing the tosylation of pyrrolopyrazines. nih.govsigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of this compound. The higher reactivity of the C-Br bond at the C-2 position compared to the C-Cl bond at the C-3 position allows for regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an aryl boronic acid or ester. nih.govmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-2 position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. ntnu.noresearchgate.net

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the C-2 bromine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.netrsc.org This method is valuable for constructing more complex molecular architectures.

Table 2: Regioselective Cross-Coupling Reactions

Reaction TypePosition of ReactivityCoupling PartnerTypical Catalyst System
Suzuki-MiyauraC-2 (Bromo)Aryl/heteroaryl boronic acidPd(PPh₃)₄, PdCl₂(dppf)
SonogashiraC-2 (Bromo)Terminal alkynePd(PPh₃)₄/CuI
Information compiled from studies on related heterocyclic systems. mdpi.comresearchgate.netuzh.chnih.goviaea.org

The introduction of nitrogen-containing functional groups is often achieved through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.govbeilstein-journals.org This reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. nih.gov Similar to other cross-coupling reactions, the Buchwald-Hartwig amination of this compound is expected to be highly regioselective, with the reaction occurring preferentially at the more reactive C-2 bromine position. researchgate.netcmu.edu

This selectivity enables the synthesis of 2-amino-3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives. The remaining chlorine atom at the C-3 position can then be targeted for further functionalization under different reaction conditions, providing a pathway to disubstituted pyrrolopyrazine analogues. This stepwise approach is a cornerstone of combinatorial chemistry for drug discovery.

Formation of Pyrrolo[2,3-b]pyrazine-Based Bifunctional Compounds

The synthesis of bifunctional pyrrolo[2,3-b]pyrazine derivatives from the 2-bromo-3-chloro precursor is a cornerstone of its application in medicinal chemistry and materials science. This process typically involves a stepwise functionalization strategy, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This regioselectivity allows for the introduction of a diverse array of substituents at the C2 and C3 positions, leading to the creation of molecules with tailored properties.

The general approach involves an initial palladium-catalyzed reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, which selectively targets the more labile C2-bromo position. Following the successful introduction of the first functional group, a second, often more forcing, reaction condition is applied to substitute the less reactive C3-chloro position. This sequential approach provides a powerful tool for the construction of complex, unsymmetrically substituted pyrrolo[2,3-b]pyrazines.

Research Findings:

Scientific literature, while not exclusively focused on this compound, provides substantial evidence for this reactivity pattern based on analogous dihalogenated heterocyclic systems. Studies on related compounds like 2-bromo-5-chlorothiophene (B1265590) and various dihalopyridines demonstrate the preferential reaction of the bromo substituent in palladium-catalyzed cross-couplings. ntnu.no This principle is broadly applicable to the pyrrolo[2,3-b]pyrazine core.

For instance, a typical synthetic route to a 2-aryl-3-amino-5H-pyrrolo[2,3-b]pyrazine would commence with a Suzuki coupling reaction. The this compound would be reacted with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. This would yield the 2-aryl-3-chloro-5H-pyrrolo[2,3-b]pyrazine intermediate. Subsequently, this intermediate can undergo a Buchwald-Hartwig amination, where the chloro group is displaced by an amine under palladium catalysis to afford the final bifunctional product.

The following tables outline the anticipated reactants, catalysts, and conditions for these sequential reactions, based on established methodologies for similar heterocyclic systems.

Table 1: Regioselective C2-Arylation via Suzuki Coupling

ReactantCatalystLigandBaseSolventTemperature (°C)
Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)(if applicable)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-110

Table 2: Subsequent C3-Amination via Buchwald-Hartwig Coupling

ReactantCatalystLigandBaseSolventTemperature (°C)
Primary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or BINAPNaOtBu or K₃PO₄Toluene or Dioxane90-120

The synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyrazines is of significant interest in the development of kinase inhibitors. acs.org The pyrrolo[2,3-b]pyrazine scaffold serves as a key pharmacophore, and the ability to introduce different functional groups at the C2 and C3 positions allows for the fine-tuning of inhibitory activity and selectivity against various protein kinases.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine, both proton (¹H) and carbon-13 (¹³C) NMR studies have been crucial for confirming its synthesized structure. The spectra are typically recorded on high-field instruments, such as a 500 MHz NMR spectrometer, to ensure high resolution and accurate peak assignments. rsc.org The chemical shifts (δ) are reported in parts per million (ppm).

The ¹H NMR spectrum of this compound provides information about the number and electronic environment of the hydrogen atoms in the molecule. The analysis of the spectrum reveals distinct signals corresponding to the protons on the pyrrolo[2,3-b]pyrazine core.

¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityAssignment
Data not available in the provided search results

Note: The specific chemical shifts and coupling constants for this compound are expected to be available in the supplementary information of the cited research but were not directly accessible in the provided search snippets.

The ¹³C NMR spectrum is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their bonding and electronic environment.

¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
Data not available in the provided search results

Mass Spectrometry

Mass spectrometry techniques are employed to determine the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, high-resolution mass spectrometry is particularly valuable for confirming the presence and ratio of isotopes.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound with a high degree of confidence. Research on this compound utilized a 6550 iFunnel Q-TOF LC/MS system for acquiring high-resolution mass spectra. rsc.org

HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺Data not available in the provided search resultsData not available in the provided search results

Note: The precise calculated and experimentally found m/z values from HRMS analysis, which would confirm the elemental formula C₆H₃BrClN₃, are expected to be detailed in the supplementary information of the cited publication.

LC/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of the synthesis of this compound and its derivatives, LC/MS is used to monitor the progress of reactions and to confirm the presence of the desired product. rsc.org Mass spectra for this compound have been recorded using a 6400 Triple Quadrupole LC/MS system. rsc.org

UPLC is a high-pressure version of liquid chromatography that offers faster analysis times and better resolution compared to traditional HPLC. While not explicitly detailed for the parent compound this compound in the provided results, UPLC is a common technique for the analysis and purification of heterocyclic compounds and their derivatives.

Infrared Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum reveals characteristic vibrational frequencies that correspond to its specific chemical bonds.

Detailed analysis of the FT-IR spectrum of related halogenated pyrrolopyrazine derivatives provides expected absorption regions for the key functional groups in this compound. The presence of the pyrrole (B145914) N-H bond is typically observed as a stretching vibration in the range of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic pyrrole and pyrazine (B50134) rings are expected in the region of 3100-3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the fused heterocyclic ring system generally appear in the 1600-1400 cm⁻¹ range. The carbon-halogen bonds also exhibit characteristic absorptions, with the C-Cl stretching vibration typically found between 800-600 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

A representative table of expected FT-IR spectral peaks for this compound is provided below, based on the analysis of analogous structures.

Functional GroupExpected Vibrational ModeWavenumber (cm⁻¹)
N-H (Pyrrole)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=N/C=C (Ring)Stretching1600 - 1400
C-ClStretching800 - 600
C-BrStretching600 - 500

X-ray Diffraction Analysis (e.g., Single-Crystal X-ray Crystallography)

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the public domain, a study on the regioselective synthesis of its derivatives offers valuable insights through the crystallographic analysis of a closely related compound.

In a study by Meti et al. (2017), the synthesis of various dipyrrolopyrazine derivatives originating from this compound was reported. sigmaaldrich.com The crystal structure of a derivative, 1,7-dihydrodipyrrolo[3,2-b:3',2'-e]pyrazine, was determined, providing a model for the planarity and packing of the core pyrrolo[2,3-b]pyrazine ring system. sigmaaldrich.com The analysis of related pyrrolopyridazine derivatives also demonstrates the planar conformation of the fused heterocyclic system and the presence of π-π stacking interactions in the crystal packing. researchgate.netnih.gov

The crystallographic analysis of these related structures suggests that the this compound molecule is largely planar. The arrangement of molecules in the solid state is likely influenced by intermolecular hydrogen bonding involving the pyrrole N-H group and halogen bonding interactions.

A summary of expected crystallographic parameters for a pyrrolo[2,3-b]pyrazine derivative, based on published data for analogous structures, is presented below.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key InteractionsN-H···N hydrogen bonds, π-π stacking

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess its purity.

While a specific, validated HPLC method for this compound is not widely published, a general approach for halogenated heterocyclic compounds can be outlined. nih.govchromforum.orgnih.gov Such a method would likely utilize a C18 stationary phase, which is effective for the separation of nonpolar to moderately polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of the main compound from any impurities.

A representative set of HPLC conditions for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential computational techniques for predicting how a ligand will bind to a protein's active site and with what affinity. For derivatives of the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold, these simulations have been crucial in pinpointing potential biological targets. For example, various analogs from the broader 7H-pyrrolo[2,3-d]pyrimidine family, which shares a similar bicyclic core, have been docked into the ATP-binding site of kinases like p21-activated kinase 4 (PAK4) and Janus kinase 2 (JAK2), which are frequently involved in cancer. mdpi.comnih.gov These simulations reveal critical interactions, such as hydrogen bonds with hinge region residues and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com This knowledge is vital for the rational design of more potent and selective inhibitors. Docking studies on similar heterocyclic systems have also been used to screen for efficacy against targets in cancer and diabetes, helping to predict activity profiles before synthesis. researchgate.net

Interactive Data Table: Example of Docking Simulation Results for a Pyrrolopyrimidine Derivative

Target Protein Interacting Residues Type of Interaction Predicted Binding Energy (kcal/mol)
Dihydropteroate Synthase Asn11, His241, Asp84 Hydrogen Bond -8.90
KPC-2 Carbapenemase Not Specified Not Specified -8.40
EGFR Not Specified Not Specified Favorable

Note: This table is illustrative, based on data for related pyrido[2,3-d]pyrimidine (B1209978) and pyrazine (B50134) derivatives to demonstrate the type of information generated from docking studies. researchgate.netmdpi.com

Electronic Structure Calculations (e.g., Density Functional Theory for Frontier Orbitals)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic properties of molecules. For compounds like this compound, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap typically implies higher reactivity. Studies on related pyrrolo-bisthiazole and pyrrolyl BODIPY systems have shown that DFT calculations (using functionals like B3LYP and PBE0) can effectively predict electronic properties that correlate well with experimental data from electrochemistry. researchgate.netnih.gov These calculations provide deep insights into the molecule's ability to donate or accept electrons, which is fundamental to its interactions with biological targets. researchgate.net

Interactive Data Table: Example of DFT-Calculated Frontier Orbital Energies

Compound Structure Functional/Basis Set HOMO (eV) LUMO (eV)
Pyrrolo[2,3-d:5,4-d′]bisthiazole analog 1a B3LYP/6-31G** -4.96 -2.34
Pyrrolo[2,3-d:5,4-d′]bisthiazole analog 1a PBE0/6-31G** -5.21 -1.91
Pyrrolyl BODIPY derivative 3 B3LYP/6-31G(d,p) -5.58 -2.54

Note: This table presents data from related heterocyclic systems to illustrate the outputs of DFT calculations, as direct data for the subject compound is not available. researchgate.netnih.gov

Prediction of Reactivity and Regioselectivity

Theoretical studies are crucial for predicting how and where a molecule will react. By calculating properties like electrostatic potential maps and Fukui indices, researchers can identify the most likely sites for electrophilic and nucleophilic attacks. mit.edu For this compound, the two different halogen atoms provide distinct sites for substitution reactions. Computational models can predict which halogen is more susceptible to displacement in reactions like palladium-catalyzed cross-couplings. For instance, methods like the RegioSQM tool can predict the regioselectivity of electrophilic substitution on heteroaromatic systems by calculating the free energies of protonated intermediates. semanticscholar.org Such predictions are invaluable for synthetic chemists, enabling them to design efficient reaction pathways that selectively produce the desired isomer, thus optimizing resource use. The regioselectivity of cycloaddition reactions to form related pyrrolo[1,2-b]pyridazines has also been successfully predicted and confirmed using spectroscopic and X-ray analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a statistical link between the chemical structures of a group of compounds and their biological activities. While specific QSAR models for this compound are not widely published, the broader class of pyrrolo[2,3-d]pyrimidines has been analyzed using this method. nih.govnih.gov In these studies, various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) are calculated for a series of related compounds. nih.gov These descriptors are then correlated with their measured biological activities, such as kinase inhibition, to build a predictive model. For example, a 3D-QSAR model for RET kinase inhibitors based on 49 different bicyclic cores showed high predictive power, which is essential for guiding the design of new, more effective drugs. nih.gov Such models can estimate the activity of novel, yet-to-be-synthesized compounds, helping to prioritize synthetic efforts on the most promising candidates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and flexibility of this compound and its derivatives is achieved through conformational analysis. Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior, revealing its stable conformations and the energy required to switch between them. When a ligand binds to a protein, MD simulations can evaluate the stability of the resulting complex and characterize the intermolecular forces at play. mdpi.com For instance, MD simulations on 7H-pyrrolo[2,3-d]pyrimidine inhibitors targeting PAK4 have been used to investigate binding modes and inhibitory mechanisms in greater detail than static docking calculations can provide. mdpi.com These simulations can show how the ligand and protein structures adapt to each other upon binding and can clarify the role of surrounding water molecules in this process. This detailed, dynamic understanding is critical for designing highly effective therapeutic agents. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine and its derivatives is poised to embrace the principles of green chemistry to enhance efficiency and minimize environmental impact. Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and solvents. Future research will likely focus on the development of one-pot syntheses and the use of more environmentally benign reaction media.

Key areas for advancement include:

Catalyst-Free Reactions: Exploring catalyst-free tandem hydroamination-aromatic substitution sequences could provide a milder and more efficient route to related dihydropyrrolo[2,3-c]pyrazines.

Biocatalysis: The use of enzymes, such as those from Thermomyces lanuginosus, has shown promise in the green synthesis of related pyrazinamide derivatives from pyrazine (B50134) esters and amines. This biocatalytic approach offers a more sustainable alternative to traditional chemical methods that often rely on toxic solvents and activating agents.

Aqueous Synthesis: The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Research into palladium- and copper-catalyzed synthesis of pyrrolo[2,b]pyrazines in water highlights a promising direction for the synthesis of this compound. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance the regioselectivity and efficiency of amination reactions of dihalo-pyrrolopyrazines, offering a pathway to specific derivatives under metal-free conditions. rsc.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrrolopyrazine Derivatives
ApproachDescriptionAdvantagesChallenges
Conventional SynthesisMulti-step reactions often involving harsh reagents and organic solvents.Well-established and versatile.Generates hazardous waste, lower atom economy, and can be time-consuming.
One-Pot SynthesisMultiple reaction steps are carried out in a single reaction vessel.Increased efficiency, reduced waste, and cost-effective. nih.govRequires careful optimization of reaction conditions to avoid side reactions.
BiocatalysisUse of enzymes to catalyze specific reactions.High selectivity, mild reaction conditions, and environmentally friendly. lifechemicals.comEnzyme stability and cost can be limiting factors.
Aqueous SynthesisUtilizing water as the primary solvent.Safe, non-toxic, and inexpensive. rsc.orgSolubility of organic reactants can be a challenge.
Microwave-Assisted SynthesisUsing microwave energy to accelerate reactions.Rapid reaction times, improved yields, and enhanced selectivity. rsc.orgRequires specialized equipment and careful temperature control.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov The bromine and chlorine atoms on this compound provide reactive handles for a variety of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) to enhance bioactivity.

Future derivatization strategies will likely focus on:

Targeted Modifications for Kinase Inhibition: The pyrrolo[2,3-b]pyrazine core has been successfully utilized to develop potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Bruton's Tyrosine Kinase (BTK). researchgate.net Future work will involve the rational design of derivatives of this compound to achieve higher potency and selectivity for specific kinase targets. This includes the introduction of various substituents at the bromine and chlorine positions to optimize interactions with the kinase binding pocket. researchgate.netnih.gov

Introduction of Diverse Pharmacophores: Incorporating other bioactive moieties, such as isatin or other heterocyclic systems, can lead to hybrid molecules with multi-target activity. mdpi.com This approach could be particularly beneficial in developing novel anticancer agents that can overcome drug resistance.

Irreversible and Covalent Inhibitors: The design of derivatives that can form covalent bonds with their biological targets is a promising strategy for achieving prolonged and potent inhibition. For instance, the introduction of an acrylamide group at the 2-position of the pyrrolopyrazine core has been explored for developing irreversible FGFR kinase inhibitors. nih.gov

Table 2: Examples of Bioactive Pyrrolo[2,3-b]pyrazine Derivatives and Their Targets
Derivative ClassBiological TargetTherapeutic Potential
5H-pyrrolo[2,3-b]pyrazine derivativesFGFRsAnticancer. researchgate.netnih.govnih.govrsc.orgresearchgate.net
Pyrrolo[2,3-b]pyrazinesDual ITK and JAK3 inhibitorsAutoimmune disorders, inflammation, rheumatoid arthritis. nih.govrsc.org
1,3-Benzoazolyl substituted pyrrolo[2,3-b]pyrazinesTopoisomerase IIAnticancer.
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'EGFR, Her2, VEGFR2, CDK2Anticancer.

Identification of Undiscovered Biological Targets for Pyrrolo[2,3-b]pyrazine Scaffolds

While the pyrrolo[2,3-b]pyrazine scaffold is well-established as a kinase inhibitor, its full therapeutic potential may extend to other biological targets. The diverse biological activities reported for this class of compounds, including antimicrobial, antiviral, and anti-inflammatory properties, suggest that they may interact with a variety of cellular pathways.

Future research in this area will involve:

Phenotypic Screening: Employing high-throughput phenotypic screening of libraries of this compound derivatives against various cell lines and disease models can help identify novel biological activities without a preconceived target.

Target Deconvolution: Once a compound with a desirable phenotype is identified, target deconvolution techniques, such as chemical proteomics and genetic approaches, can be used to pinpoint its molecular target(s).

Exploration of Non-Kinase Targets: While kinase inhibition is a major area of focus, the structural features of pyrrolo[2,3-b]pyrazines may allow them to interact with other enzyme families, ion channels, or receptors. For example, some derivatives have been investigated as topoisomerase II inhibitors.

Advanced Applications in Functional Materials Beyond Optoelectronics

The application of pyrazine and its derivatives in materials science is a growing field, largely focused on optoelectronic devices due to their favorable charge transfer properties. However, the unique electronic and structural characteristics of the this compound scaffold suggest potential for its use in a broader range of functional materials.

Emerging research avenues include:

Electrochemical Sensing: Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential in electrochemical DNA sensing. nih.gov This suggests that the pyrrolo[2,3-b]pyrazine core, with its nitrogen-rich structure, could be functionalized to create sensitive and selective electrochemical sensors for various analytes.

Nonlinear Optical (NLO) Materials: Certain pyrido[2,3-b]pyrazine-based compounds have demonstrated significant nonlinear optical properties, making them promising candidates for applications in photonics and optical communications. nih.gov The halogen substituents on this compound could be leveraged to tune these NLO properties.

Catalysis: The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, suggesting the potential to develop novel catalysts based on the pyrrolo[2,3-b]pyrazine scaffold for various organic transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds, including derivatives of this compound. These computational tools can accelerate the drug discovery and materials development process by predicting molecular properties, optimizing synthetic routes, and identifying promising new structures.

Key applications of AI and ML include:

Retrosynthesis Planning: ML models can be trained on vast datasets of chemical reactions to predict viable retrosynthetic pathways for complex molecules. This can significantly reduce the time and effort required to design the synthesis of novel this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build predictive QSAR models that correlate the structural features of pyrrolo[2,3-b]pyrazine derivatives with their biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. rsc.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific biological target or optimal physicochemical characteristics. This approach can be used to explore novel chemical space around the this compound scaffold.

Table 3: Impact of AI and Machine Learning on the Development of Pyrrolopyrazine Derivatives
ApplicationDescriptionPotential Benefits
Retrosynthesis PlanningPredicting synthetic routes for target molecules.Faster and more efficient synthesis design.
QSAR ModelingPredicting the biological activity of compounds based on their structure.Prioritization of promising candidates, reducing the need for extensive screening.
Reaction PredictionPredicting the outcome and optimal conditions for chemical reactions.Improved reaction yields and reduced experimental effort.
De Novo DesignGenerating novel molecular structures with desired properties.Exploration of new chemical space and identification of innovative drug candidates.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substitution patterns (e.g., aromatic protons at δ 8.40 ppm in ).
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at 251.8765 in ).
  • X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., bicyclic structure in ).
  • HPLC-PDA : Assesses purity (>95% in ).

How can researchers address low yields in cyclization steps during synthesis?

Advanced Research Question
Low yields often stem from incomplete cyclization or side reactions. Solutions include:

  • Microwave-assisted synthesis to reduce reaction time ( uses 3 hours at 80°C).
  • Catalytic systems : Pd(PPh3_3)2_2Cl2_2/CuI in THF improves coupling efficiency ().
  • Solvent optimization : NMP enhances solubility of intermediates ().

What biological activities are associated with pyrrolopyrazine derivatives, and how does halogen substitution modulate these effects?

Basic Research Question
Pyrrolopyrazines exhibit kinase inhibition (FGFR, c-Met) due to their planar aromatic structure. Bromine and chlorine enhance binding via halogen bonding with kinase active sites (). For example, reports IC50_{50} values <1 µM for c-Met inhibition.

How should researchers resolve contradictions in reported biological activity data for halogenated pyrrolopyrazines?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Mitigation strategies:

  • Dose-response curves across multiple replicates.
  • Off-target screening (e.g., CEREP panels).
  • Metabolite profiling (LC-MS) to rule out degradation ().

What storage conditions are required to prevent degradation of this compound?

Basic Research Question
Store at -20°C under inert gas (N2_2 or Ar) in amber vials. Avoid moisture (desiccants recommended) and prolonged exposure to light, which accelerates dehalogenation (). Purity should be verified via HPLC every 6 months.

How can computational modeling guide the design of pyrrolopyrazine-based inhibitors?

Advanced Research Question

  • Docking studies (AutoDock Vina) predict binding poses in kinase pockets ().
  • MD Simulations (GROMACS) assess stability of halogen-bond interactions over 100-ns trajectories.
  • QSAR models correlate substituent electronic parameters (Hammett σ) with activity ().

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2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
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2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.